1-Acetyl-5-methylpyrrolidin-2-one

Description

Overview of Lactam Derivatives in Modern Chemical Science

Lactams, which are cyclic amides, represent a cornerstone of modern chemical and pharmaceutical science. acs.org Formally derived from the intramolecular cyclization of an amino acid, they are classified based on the size of the ring, with β-lactams (four-membered rings), γ-lactams (five-membered rings), and δ-lactams (six-membered rings) being the most common. acs.orgnih.gov Their significance stems from their presence in a vast array of biologically active molecules and their utility as versatile synthetic intermediates. bldpharm.com

The β-lactam ring is famously the core structure of penicillin and cephalosporin (B10832234) antibiotics, which revolutionized medicine in the 20th century. researchgate.net Beyond antibiotics, lactam derivatives have been investigated for a wide spectrum of biological activities, including antiviral, anticancer, anti-inflammatory, and neuroprotective properties. bldpharm.comnih.gov The constrained cyclic amide bond imparts unique chemical reactivity and conformational rigidity, making the lactam scaffold a "privileged structure" in medicinal chemistry—a molecular framework that is able to bind to multiple biological targets. fishersci.ca

Structural Significance of Pyrrolidin-2-one Scaffolds

Within the broader family of lactams, the five-membered γ-lactam, known as pyrrolidin-2-one (or 2-pyrrolidone), is of particular importance. researchgate.net The pyrrolidin-2-one scaffold is a key structural motif in numerous natural products and synthetic compounds with significant biological profiles. nih.gov Its five-membered ring is not planar, allowing for a three-dimensional exploration of chemical space that is crucial for specific interactions with biological macromolecules like enzymes and receptors. nih.gov

The pyrrolidine (B122466) nucleus is one of the most common five-membered nitrogen heterocycles found in drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov This prevalence is due to its favorable physicochemical properties and its ability to serve as a versatile scaffold for introducing various functional groups with precise stereochemical control. organic-chemistry.org Derivatives of pyrrolidin-2-one are explored as potential treatments for a range of conditions, including epilepsy, cancer, and viral infections. nih.govnih.gov

Position of 1-Acetyl-5-methylpyrrolidin-2-one within N-Acylpyrrolidinone Chemistry

The subject of this article, this compound, belongs to the N-acylpyrrolidinone class. In these molecules, an acyl group is attached to the nitrogen atom of the pyrrolidin-2-one ring. This N-acylation is a common strategy to modify the molecule's properties, such as polarity, stability, and biological activity. researchgate.net For instance, N-acylpyrrolidinones have been investigated as potent inhibitors of viral enzymes, such as the Hepatitis C Virus (HCV) polymerase. nih.gov

This compound is a specific constitutional isomer within this class, characterized by two key features:

An acetyl group (CH₃CO-) on the ring nitrogen (position 1).

A methyl group (CH₃-) on the carbon adjacent to the nitrogen (position 5).

The substitution at the C5 position introduces a chiral center, meaning the compound can exist as two enantiomers, (R)-1-Acetyl-5-methylpyrrolidin-2-one and (S)-1-Acetyl-5-methylpyrrolidin-2-one. This chirality is significant, as different stereoisomers of a drug can have vastly different biological activities and metabolic fates. Despite the well-established importance of N-acylpyrrolidinones, specific research into the this compound isomer is conspicuously limited in published scientific literature.

Historical Trajectories of Pyrrolidinone Synthesis and Applications

The synthesis of pyrrolidines and their derivatives has evolved significantly over the past century. Early methods developed in the first half of the 20th century were often harsh and low-yielding. nih.govthegoodscentscompany.com Over time, a robust toolbox of synthetic methods for creating the lactam core has been established.

Classic Synthesis Methods for Lactams:

| Method | Description |

|---|---|

| Beckmann Rearrangement | Acid-catalyzed rearrangement of an oxime derived from a cyclic ketone. |

| Schmidt Reaction | Reaction of a cyclic ketone with hydrazoic acid in the presence of a strong acid. |

| Amino Acid Cyclization | Intramolecular condensation between the amine and carboxylic acid groups of an amino acid, being most efficient for γ-lactams. acs.org |

| Intramolecular Substitution | Nucleophilic attack of a nitrogen on an acyl derivative within the same molecule. acs.org |

More contemporary approaches focus on efficiency, stereoselectivity, and green chemistry principles. nih.gov Recent advances include multicomponent reactions, where several starting materials are combined in a single step to create complex products, and transition-metal-catalyzed reactions that allow for precise functionalization. nih.govorganic-chemistry.org For example, a modern one-pot synthesis for 1,5-substituted pyrrolidin-2-ones involves the Lewis acid-catalyzed ring-opening of a donor-acceptor cyclopropane (B1198618) with an amine, followed by cyclization. nih.gov

The applications of pyrrolidinones are diverse. The simplest derivative, N-methylpyrrolidone (NMP), is a widely used industrial solvent. fishersci.ca In pharmaceuticals, the racetam family of drugs (e.g., Piracetam), which features a pyrrolidin-2-one core, has been used to treat cognitive disorders. nih.gov

Identification of Key Research Gaps and Emerging Areas for this compound

The most significant research gap concerning this compound is the profound lack of dedicated scientific studies. While its constituent parts—the pyrrolidin-2-one scaffold, N-acetylation, and C5-methylation—are all well-known features in medicinal chemistry, this specific combination remains largely unexplored. A search of chemical databases and scientific literature reveals data on its constitutional isomers, such as 5-Acetyl-1-(substituted)pyrrolidin-2-one, but not on the 1-acetyl variant. bldpharm.com

Key Research Gaps:

Dedicated Synthesis: There are no published, optimized synthetic routes specifically targeting this compound. While general methods for N-acylation of 5-methylpyrrolidin-2-one (B85660) could be applied, specific reaction conditions, yields, and purification strategies have not been reported.

Chiral Separation and Stereochemistry: As the molecule is chiral, methods for asymmetric synthesis (to produce a single enantiomer) or for the separation of the racemic mixture are needed. The stereochemical configuration of the molecule has not been assigned or studied.

Physicochemical Characterization: Comprehensive data on its physical and chemical properties (e.g., melting point, boiling point, solubility, spectral data) are not available in public databases.

Biological Screening: The compound has not been systematically evaluated for biological activity. Given the known activities of related N-acylpyrrolidinones, it is a candidate for screening in various assays, including anticancer, antimicrobial, and neurological models. nih.govmdpi.com

Emerging Areas for Research:

Asymmetric Catalysis: Development of a stereoselective synthesis would be a valuable contribution, providing access to the pure (R) and (S) enantiomers. This would enable a clear investigation of structure-activity relationships.

Medicinal Chemistry: The compound could serve as a lead structure or a scaffold for building more complex molecules. Its potential as an enzyme inhibitor or receptor ligand, by analogy to other N-acyl lactams, warrants investigation. nih.gov

Material Science: N-substituted pyrrolidinones can act as chiral solvents or additives in polymerization reactions. The properties of this compound in these contexts could be an interesting avenue of exploration.

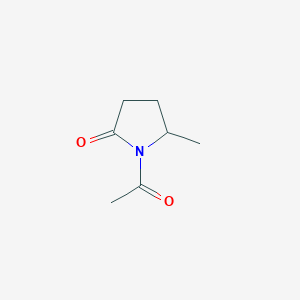

Structure

2D Structure

3D Structure

Properties

CAS No. |

148776-21-0 |

|---|---|

Molecular Formula |

C7H11NO2 |

Molecular Weight |

141.17 g/mol |

IUPAC Name |

1-acetyl-5-methylpyrrolidin-2-one |

InChI |

InChI=1S/C7H11NO2/c1-5-3-4-7(10)8(5)6(2)9/h5H,3-4H2,1-2H3 |

InChI Key |

NLHQKPYNKQFYOA-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(=O)N1C(=O)C |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies

Reactivity at the N-Acetyl Moiety

The N-acetyl group of 1-Acetyl-5-methylpyrrolidin-2-one is susceptible to hydrolysis, leading to the formation of 5-methylpyrrolidin-2-one (B85660) and acetic acid. This deacylation reaction can be catalyzed by both acids and bases. The stability of the N-acyl bond is influenced by the reaction conditions, such as pH and temperature.

Under basic conditions, the hydrolysis is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the acetyl group. Acid-catalyzed hydrolysis, on the other hand, involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon towards a nucleophilic attack by water. The general mechanism for the hydrolysis of N-acyl lactams has been a subject of study, providing insights into the stability of these compounds.

Table 1: Predicted Hydrolytic Conditions for Deacylation of this compound

| Catalyst | Reagents | Predicted Products |

| Acid | HCl or H₂SO₄ in H₂O | 5-Methylpyrrolidin-2-one, Acetic Acid |

| Base | NaOH or KOH in H₂O/EtOH | 5-Methylpyrrolidin-2-one, Acetate Salt |

The N-acetyl group can be replaced by other acyl groups through transamidation reactions. This process typically involves reacting this compound with an activated carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a suitable catalyst.

Furthermore, the N-acetyl group can be removed and replaced by other substituents. For instance, reductive deacylation can be achieved using strong reducing agents, which would yield N-ethyl-5-methylpyrrolidin-2-one. However, such reactions might also affect the lactam carbonyl group. More controlled N-substitution can be achieved after a deacylation step to the free lactam, followed by N-alkylation or N-acylation.

Transformations of the Pyrrolidinone Ring System

The pyrrolidinone ring itself is a robust heterocyclic system, but it can undergo transformations under specific reaction conditions, primarily through ring-opening or functionalization at its carbon backbone.

The amide bond within the five-membered lactam ring can be cleaved under forcing hydrolytic conditions (strong acid or base at elevated temperatures), leading to the formation of 4-aminopentanoic acid derivatives. For example, hydrolysis with a strong base like sodium hydroxide would yield the corresponding sodium 4-acetylaminopentanoate.

Reductive ring opening is also a possibility. The use of powerful reducing agents like lithium aluminum hydride can reduce the amide carbonyl group, potentially leading to N-ethyl-5-methylpyrrolidine. The specific outcome of such reductions can be influenced by the reaction conditions and the nature of the reducing agent.

Table 2: Predicted Ring-Opening Reactions of this compound

| Reaction Type | Reagents | Predicted Major Product |

| Basic Hydrolysis | Concentrated NaOH, heat | Sodium 4-acetylaminopentanoate |

| Acidic Hydrolysis | Concentrated HCl, heat | 4-Aminopentanoic acid hydrochloride |

| Reductive Cleavage | LiAlH₄ | N-Ethyl-5-methylpyrrolidine |

Functionalization of the C-3 and C-4 positions of the pyrrolidinone ring in this compound is challenging due to the lack of inherent reactivity at these saturated carbon centers. However, modern synthetic methods allow for such transformations.

One common strategy involves the deprotonation at the C-3 position using a strong base, such as lithium diisopropylamide (LDA), to form an enolate. This enolate can then react with various electrophiles to introduce substituents at the C-3 position. The presence of the N-acetyl group can influence the acidity of the C-3 protons. Subsequent reactions with alkyl halides, aldehydes, or other electrophiles can lead to a range of C-3 substituted derivatives. Functionalization at the C-4 position is less direct and would likely require a multi-step synthetic sequence, possibly involving the use of a starting material already functionalized at this position.

Reactivity at the C-5 Methyl Group

The methyl group at the C-5 position is generally unreactive. However, it can be functionalized through radical halogenation reactions, for instance, using N-bromosuccinimide (NBS) under photochemical or radical initiator conditions. This would lead to the formation of 1-acetyl-5-(bromomethyl)pyrrolidin-2-one, a versatile intermediate that can be used for further derivatization through nucleophilic substitution reactions.

Oxidation and Halogenation Reactions

The oxidation of pyrrolidinone derivatives can lead to various products depending on the reagents and reaction conditions. For instance, the oxidation of 5,5-dimethyl-1-pyrroline-N-oxide, a related five-membered heterocyclic compound, with iron(III) chloride solutions results in the formation of hydroxamic acids. researchgate.net This reaction proceeds through a postulated hydroxamic acid intermediate, which has been isolated and characterized as 1-hydroxy-5,5-dimethyl-1-pyrrolid-2-one. researchgate.net This intermediate exists in equilibrium with its tautomer, 2-hydroxy-5,5-dimethyl-1-pyrroline-N-oxide. researchgate.net The oxidation is driven by Fe3+ and proceeds via a radical mechanism. researchgate.net In the context of this compound, similar oxidative pathways could be envisaged, potentially leading to the formation of N-acylated hydroxamic acids.

The use of oxidizing agents like meta-chloroperoxybenzoic acid (mCPBA) is common for the epoxidation of alkenes. chegg.comchegg.com While direct oxidation studies on this compound are not extensively detailed in the provided results, the principles of oxidation reactions on similar substrates are well-established. For example, the oxidation of a primary alcohol to a carboxylic acid using a strong oxidizing agent like chromic acid proceeds via an aldehyde intermediate. stackexchange.com

Halogenation reactions, while not explicitly detailed for this compound in the search results, are a fundamental class of organic transformations. The reactivity of the pyrrolidinone ring towards halogenating agents would likely be influenced by the acetyl group and the methyl substituent.

C-H Activation and Functionalization

The selective activation and functionalization of C-H bonds is a significant area of research in organic synthesis. While specific studies on the C-H activation of this compound were not found, research on related N-acyl lactams provides insights into potential reaction pathways. The development of methods for the stereocontrolled synthesis of complex molecules often relies on the functionalization of C-H bonds.

Stereochemical Control and Regioselectivity in Reactions

The stereochemical outcome of reactions involving chiral molecules like this compound is of paramount importance. The presence of a chiral center at the 5-position can influence the stereoselectivity of subsequent transformations.

In the context of related systems, the use of chiral auxiliaries and the role of solvents like N-methyl-2-pyrrolidinone (NMP) have been shown to significantly influence the stereochemical course of reactions such as asymmetric aldol (B89426) additions. researchgate.net Density Functional Theory (DFT) calculations have been employed to understand the origin of stereoselectivity, revealing that non-chelated transition states can be energetically favored and lead to the observed stereochemical outcome. researchgate.net

Catalytic hydrogenation is another reaction where stereochemical control is crucial. Studies on related systems have shown that the nature of substituents and their ability to coordinate with the catalyst surface (haptophilicity) can direct the stereochemical outcome of the reduction. researchgate.net For instance, the reduction of substituted methyleneacenaphthenes over a palladium on carbon catalyst demonstrated that different functional groups exert varying degrees of stereochemical control. researchgate.net

Mechanistic Investigations of Key Transformations

Elucidation of Reaction Pathways (e.g., C-O bond cleavage, decarboxylation)

Understanding the mechanisms of chemical reactions is fundamental to controlling their outcomes. In the context of pyrrolidinone derivatives, mechanistic studies have shed light on various transformations.

For example, the thermal rearrangement of a bicyclic oxaziran, formed from the oxidation of 5,5-dimethyl-Δ¹-pyrroline 1-oxide, leads to the formation of 5,5-dimethylpyrrolid-2-one. researchgate.net This indicates a pathway involving rearrangement and potential C-O bond cleavage.

While specific studies on the C-O bond cleavage and decarboxylation of this compound are not detailed, the general principles of these reactions are well-understood in organic chemistry. C-O bond cleavage can be a key step in various transformations, and decarboxylation typically occurs from β-keto acids or their derivatives under thermal or catalytic conditions.

Kinetic Studies and Thermodynamic Considerations

Kinetic and thermodynamic studies provide quantitative insights into reaction rates and equilibria. While specific kinetic data for reactions of this compound were not found in the search results, the influence of thermodynamic and kinetic control on reaction outcomes is a general principle.

For instance, in the study of asymmetric aldol reactions, the relative energies of different transition state models were calculated to determine the most probable reaction pathway. researchgate.net This highlights the importance of thermodynamic considerations in understanding stereoselectivity. The Gibbs free energies of the transition states are often used to predict the major product. researchgate.net

The following table summarizes key findings from the literature regarding the reactivity of related pyrrolidinone systems.

| Reaction Type | Substrate/System | Key Findings | Reference |

| Oxidation | 5,5-dimethyl-1-pyrroline-N-oxide | Oxidation with Fe³⁺ leads to a hydroxamic acid, 1-hydroxy-5,5-dimethyl-1-pyrrolid-2-one, via a radical mechanism. | researchgate.net |

| Asymmetric Aldol Reaction | α-azido titanium enolate with benzaldehyde | N-methyl-2-pyrrolidinone (NMP) influences stereoselectivity, with a non-chelated transition state being energetically preferred. | researchgate.net |

| Catalytic Hydrogenation | 1-methyl-2-methyleneacenaphthenes | The haptophilicity of substituents directs the stereochemical outcome of the reduction. | researchgate.net |

| Thermal Rearrangement | Bicyclic oxaziran from 5,5-dimethyl-Δ¹-pyrroline 1-oxide | Rearranges to form 5,5-dimethylpyrrolid-2-one. | researchgate.net |

Advanced Analytical Techniques for Structural Elucidation and Quantification

Spectroscopic Techniques for Structural Characterization4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D and 2D techniques) 4.2.2. Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule. Both methods probe the vibrational transitions of molecules, which are unique and create a "molecular fingerprint."

Infrared (IR) Spectroscopy works by measuring the absorption of infrared radiation by a sample. Specific bonds and functional groups absorb IR radiation at characteristic frequencies. For 1-Acetyl-5-methylpyrrolidin-2-one, one would expect to observe distinct absorption bands corresponding to its key functional groups.

Expected IR Absorption Bands for this compound:

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| Amide C=O (Lactam) | ~1680 | Strong absorption due to the carbonyl group within the five-membered ring. |

| Imide C=O (Acetyl) | ~1710 and ~1750 | Two distinct carbonyl stretching bands are expected for the N-acetyl group, characteristic of an imide. |

| C-N Stretch | ~1200-1350 | Stretching vibration of the bond between the nitrogen and the adjacent carbon atoms. |

| C-H Stretch (Aliphatic) | ~2850-2960 | Stretching vibrations of the C-H bonds in the pyrrolidine (B122466) ring and the methyl group. |

Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light, usually from a laser. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is often better for non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy could provide additional structural information, particularly regarding the carbon backbone and the symmetry of the molecule.

Despite the theoretical expectations, specific, published IR and Raman spectra for this compound are not available.

X-ray Crystallography for Solid-State Structure Determination

For this compound, obtaining a single crystal suitable for X-ray diffraction would allow for the unambiguous determination of its solid-state structure. This would confirm the geometry of the pyrrolidinone ring, the orientation of the acetyl and methyl groups, and any intermolecular interactions in the crystal lattice.

Currently, there are no published X-ray crystallographic data for this compound in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases.

Hyphenated Techniques and Emerging Analytical Approaches

Hyphenated analytical techniques combine a separation method with a spectroscopic detection method, offering enhanced sensitivity and specificity for the analysis of complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) would be a suitable technique for the analysis of this compound, given its likely volatility. In GC-MS, the sample is first vaporized and separated based on boiling point and polarity in a gas chromatograph. The separated components then enter a mass spectrometer, which provides information about their mass-to-charge ratio, allowing for identification and quantification. While GC-MS is a powerful tool, specific GC-MS studies detailing the retention time and mass fragmentation pattern of this compound are not documented in the literature.

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique, particularly useful for less volatile or thermally labile compounds. In LC-MS, the compound is separated by liquid chromatography before being introduced into the mass spectrometer. This technique is widely used in pharmaceutical and metabolic studies. Although LC-MS methods have been developed for related compounds like N-methyl-2-pyrrolidinone, dedicated LC-MS studies for the analysis of this compound are not available.

Emerging analytical approaches, such as supercritical fluid chromatography (SFC) coupled with mass spectrometry, could also be applied for the analysis of this compound, potentially offering advantages in terms of speed and resolution. However, no such applications have been reported for this compound.

The Enigmatic Profile of this compound in Chemical Applications

The chemical compound this compound, a derivative of the pyrrolidinone ring system, presents a specialized area of study within the chemical sciences. While the broader class of pyrrolidones has seen extensive investigation and application, specific and detailed information regarding the applications of this compound remains largely confined to niche areas of research rather than widespread industrial use. This article aims to synthesize the available, albeit limited, scientific and technical information regarding its role as a versatile synthetic intermediate and as a potential solvent or reaction medium, adhering strictly to a focused exploration of its documented and theoretical applications.

Theoretical and Computational Chemistry Studies of 1 Acetyl 5 Methylpyrrolidin 2 One

Computational chemistry provides powerful tools for investigating the molecular properties and reactivity of 1-Acetyl-5-methylpyrrolidin-2-one from a theoretical perspective. While specific computational studies on this exact molecule are not extensively documented in publicly available literature, the principles and methodologies can be thoroughly described by examining research on analogous compounds containing the N-acylpyrrolidine framework. These studies allow for a deep understanding of electronic structure, conformational preferences, and potential reaction pathways.

Environmental Considerations and Sustainable Development

Environmental Fate and Degradation Pathways

Understanding the environmental fate of a chemical compound is crucial for assessing its potential ecological risk. This involves studying its persistence, transformation, and final destination in various environmental compartments.

Biodegradation and Photodegradation Studies

As of the current body of scientific literature, specific studies detailing the biodegradation and photodegradation of 1-Acetyl-5-methylpyrrolidin-2-one are not available. The susceptibility of a compound to microbial degradation or decomposition by light is a key determinant of its environmental persistence. The absence of such data for this compound highlights a significant gap in its environmental profile.

For a related compound, N-methyl-2-pyrrolidone (NMP), biodegradation studies have shown it to be readily biodegradable epa.gov. However, it is crucial to note that such data cannot be directly extrapolated to this compound due to differences in their chemical structures which can significantly influence their environmental behavior.

Occurrence and Transformation in Environmental Matrices

There is currently no available data on the occurrence of this compound in environmental matrices such as soil, water, or air. Similarly, research on its potential transformation products under various environmental conditions has not been documented. The detection and monitoring of chemical compounds in the environment are essential for understanding their distribution and potential for exposure.

Lifecycle Assessment and Sustainable Production Practices

Lifecycle assessment (LCA) is a methodology for evaluating the environmental impacts associated with all the stages of a product's life, from raw material extraction through processing, manufacture, distribution, use, and disposal or recycling.

Currently, a comprehensive lifecycle assessment specifically for this compound has not been published. However, there is growing interest in the sustainable synthesis of the broader class of N-substituted-5-methyl-2-pyrrolidones from bio-based feedstocks. A promising route involves the reductive amination of levulinic acid or its esters, which are platform chemicals derived from biomass researchgate.netresearchgate.net. This approach aligns with the principles of green chemistry by utilizing renewable resources to produce valuable chemicals. The synthesis of N-substituted-5-methyl-2-pyrrolidones can be achieved through a one-pot process using heterogeneous catalysts researchgate.netresearchgate.net.

The potential for producing compounds like this compound from biomass-derived levulinic acid presents a pathway toward more sustainable production practices, reducing the reliance on fossil fuels researchgate.netresearchgate.net.

Integration into Circular Economy Models

The circular economy is an economic model that aims to eliminate waste and promote the continual use of resources. For chemical products, this involves designing processes for recovery, recycling, and reuse.

There is no specific information available in the scientific literature regarding the integration of this compound into circular economy models. General principles that could be applied include the development of efficient recovery and purification processes from waste streams to enable its reuse as a solvent or a chemical intermediate. For the related solvent N-methyl-2-pyrrolidone (NMP), solvent recovery strategies have been evaluated, showing significant reductions in waste and environmental emissions researchgate.net. Similar approaches could potentially be developed for this compound.

Development of Sustainable Analytical Methods

The development of green or sustainable analytical methods is an emerging field in analytical chemistry that aims to reduce the environmental impact of analytical procedures. This includes minimizing solvent and reagent consumption, reducing energy use, and generating less waste.

Specific research on the development of sustainable analytical methods for the detection and quantification of this compound in any matrix is not currently available. The principles of green analytical chemistry could be applied to develop such methods in the future, for instance, by favoring techniques like supercritical fluid chromatography or by minimizing sample preparation steps.

Future Research Directions and Unexplored Avenues

Discovery of Novel and Efficient Asymmetric Synthetic Routes

The presence of a stereocenter at the C5 position of the pyrrolidinone ring makes the development of asymmetric synthetic routes a paramount objective. Future research will likely focus on moving beyond classical resolution methods towards more elegant and efficient catalytic strategies.

Key areas of exploration include:

Catalytic Asymmetric Hydrogenation: Developing transition-metal catalysts (e.g., Rhodium, Ruthenium, Iridium) with chiral ligands for the asymmetric hydrogenation of a suitable unsaturated precursor, such as 5-methylenepyrrolidin-2-one, followed by N-acetylation.

Enantioselective C-H Activation: A groundbreaking approach would involve the direct, enantioselective functionalization of the C-H bond at the β-position of an N-acetylpyrrolidinone precursor. Recent successes in palladium-catalyzed β-C(sp³)-H arylation and olefination of lactams suggest that a similar strategy could be adapted to introduce the methyl group stereoselectively nih.gov.

Organocatalysis: Designing novel chiral small-molecule catalysts (e.g., prolinol derivatives) to catalyze the asymmetric Michael addition of a methylating agent to an α,β-unsaturated lactam precursor.

Enantioselective N-acylation: While the chiral center is on the ring, the kinetic resolution of racemic 5-methylpyrrolidin-2-one (B85660) via catalytic, enantioselective N-acylation presents another viable strategy. The development of amidine-based catalysts or novel enzymes could provide a direct route to the enantioenriched N-acetylated product nih.gov.

These approaches promise to improve atom economy, reduce waste, and provide access to enantiomerically pure 1-Acetyl-5-methylpyrrolidin-2-one for applications where stereochemistry is critical.

Expansion of Derivatization Potential for New Compound Classes

This compound can be viewed not just as a final product but as a versatile chemical scaffold. Its derivatization potential is a significant, yet underexplored, research avenue. The N-acyl lactam functionality is a key handle for chemical transformations.

Future synthetic research could focus on:

Ring-Opening Reactions: Nickel-catalyzed transamidation has been shown to effectively open N-acyl lactam rings to produce amides acs.org. Applying this methodology to this compound could generate a new class of chiral, linear amino amides, which are valuable building blocks in medicinal chemistry.

Synthesis of N-Fused Heterocycles: Acyl transfer reactions, driven by aromatization, can be used to synthesize N-fused heterocycles from heteroaryl ketones nih.gov. Research could explore whether the acetyl group on the pyrrolidinone nitrogen can participate in similar annulation strategies, leading to novel bicyclic and polycyclic structures.

Functionalization of the Pyrrolidinone Ring: Beyond the existing substituents, further functionalization of the lactam ring itself, for instance, through palladium-catalyzed C-H activation at the C3 or C4 positions, could yield a diverse library of substituted pyrrolidinones with unique properties nih.gov.

Cycloaddition Reactions: The lactam carbonyl group or the enolizable protons alpha to it could be exploited in various cycloaddition reactions to construct more complex molecular architectures, potentially leading to new classes of alkaloids or other biologically active molecules.

Table 1: Potential Derivatization Strategies and Resulting Compound Classes

| Reaction Type | Reactive Site | Potential Reagents | Resulting Compound Class | Potential Applications |

|---|---|---|---|---|

| Ring-Opening Transamidation | Lactam C-N and C=O bonds | Aniline derivatives, Nickel catalyst | Chiral γ-amino amides | Pharmaceutical intermediates, peptide mimics |

| Acyl-Transfer Annulation | N-Acetyl group, Lactam ring | Heteroaryl bromides | N-Fused heterocyclic systems | Novel drug scaffolds, functional materials |

| C-H Activation/Functionalization | C3 or C4 position of the ring | Aryl/vinyl halides, Palladium catalyst | 3- or 4-substituted pyrrolidinones | Fine chemicals, agrochemicals |

| Aldol (B89426) Condensation | α-protons (C3 position) | Aldehydes, Ketones | α-functionalized pyrrolidinones | Precursors for complex natural products |

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis

The intersection of artificial intelligence (AI) and chemistry offers a transformative approach to synthesizing and optimizing molecules like this compound. Future research will increasingly leverage computational tools to accelerate discovery and improve efficiency.

Unexplored avenues in this domain include:

Retrosynthetic Pathway Prediction: Employing AI algorithms to propose novel and efficient synthetic routes, potentially identifying non-intuitive pathways that human chemists might overlook.

Reaction Condition Optimization: Using machine learning models to analyze vast datasets of reaction parameters (catalyst, solvent, temperature, concentration) to predict the optimal conditions for achieving high yield and enantioselectivity in its synthesis acs.org.

Automated Synthesis: Integrating AI-driven synthesis plans with robotic platforms to enable the automated, on-demand production of this compound and its derivatives. This would allow for rapid screening of new compounds for various applications.

Property Prediction: Developing quantitative structure-property relationship (QSPR) models to predict the physical, chemical, and biological properties of novel derivatives, thereby guiding synthetic efforts toward compounds with desired characteristics.

Exploration of Emerging Industrial and Material Applications

The structural similarity of this compound to industrial solvents like N-methyl-2-pyrrolidone (NMP) suggests a range of unexplored applications. Future research should focus on evaluating it as a potentially safer or higher-performance alternative in several key areas.

Potential emerging applications to be investigated:

High-Performance Solvents: Assessing its solvency power, boiling point, viscosity, and thermal stability for use in the manufacturing of electronics, polymers (e.g., polyimides), and coatings. The presence of the acetyl group could modulate its properties compared to NMP.

Battery Technology: Investigating its utility as an electrolyte component or processing solvent in the manufacturing of lithium-ion batteries, an area where NMP is currently used extensively.

Specialty Cleaning and Stripping Agents: Evaluating its effectiveness in formulations for paint stripping and industrial cleaning, particularly for removing polymer residues.

Chiral Materials Science: Exploring the use of enantiomerically pure this compound as a chiral solvent or additive in asymmetric synthesis or as a building block for chiral polymers and materials with unique optical properties.

Development of Advanced Analytical Platforms for In-Situ Monitoring

To optimize the synthesis of this compound, particularly in a continuous manufacturing or scaled-up batch setting, the development of advanced analytical platforms is crucial. Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing through real-time measurements mt.comwikipedia.orgfda.gov.

Future research should aim to develop and implement:

In-situ Spectroscopic Methods: Utilizing techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy to monitor the reaction in real-time acs.orgrsc.orgspectroscopyonline.com. Probes inserted directly into the reactor can track the disappearance of starting material (e.g., the N-H stretch of 5-methylpyrrolidin-2-one) and the appearance of the product (e.g., the N-C=O stretch of the acetyl group), providing critical kinetic data without the need for sampling youtube.com.

Continuous Flow Synthesis: Integrating these in-situ monitoring tools with continuous flow reactors. This would allow for precise control over reaction parameters, leading to improved consistency, higher yields, and enhanced safety compared to traditional batch processing.

Chemometric Analysis: Applying multivariate data analysis techniques to the spectroscopic data to deconvolve complex reaction mixtures and build predictive models for product quality and reaction endpoints acs.orgyoutube.com.

Table 2: Comparison of Analytical Techniques for In-Situ Reaction Monitoring

| Technique | Principle | Advantages for Monitoring N-Acetylation | Limitations |

|---|---|---|---|

| FTIR (ATR) Spectroscopy | Measures absorption of infrared light by molecular vibrations. | Highly sensitive to changes in functional groups (N-H, C=O). Robust probes for direct insertion into reactors. | Water can be a strong interferent. May have lower sensitivity for some species in complex mixtures. |

| Raman Spectroscopy | Measures inelastic scattering of monochromatic light. | Excellent for C=C, C=O, and C-N bonds. Not sensitive to water, making it ideal for aqueous reactions. | Can be affected by fluorescence. May require higher concentrations than FTIR. |

| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information, allowing for unambiguous identification of reactants, intermediates, and products. | Lower sensitivity, higher cost, and more complex implementation for in-line monitoring. |

Bio-inspired and Biocatalytic Approaches to Synthesis and Transformation

Harnessing the power of enzymes offers a green and highly selective alternative to traditional chemical synthesis. The development of biocatalytic routes to this compound is a highly promising research frontier, aligning with the growing demand for sustainable chemical manufacturing.

Key unexplored avenues include:

Sequential Enzymatic Synthesis: Designing a one-pot, two-step enzymatic cascade. The first step would utilize an engineered enzyme for the asymmetric reductive amination of levulinic acid (a biomass-derived platform chemical) to produce enantiopure (S)-5-methylpyrrolidin-2-one. The second step would involve an acylase or lipase to catalyze the selective N-acetylation of the lactam using a benign acetyl donor like ethyl acetate nih.govmanchester.ac.uk.

Enzyme Engineering: Employing directed evolution or rational design to create novel enzymes with enhanced activity, stability, and selectivity specifically for the N-acylation of 5-methylpyrrolidin-2-one.

Whole-Cell Biotransformation: Developing engineered microorganisms (e.g., E. coli or yeast) that can perform the entire synthesis from a simple bio-based feedstock like glucose or levulinic acid, offering a consolidated and cost-effective bioprocess.

This bio-inspired approach could provide a highly sustainable pathway to optically pure this compound, opening doors for its use in pharmaceuticals and other life-science applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.